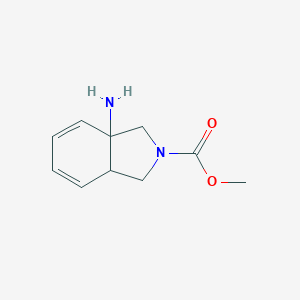
6-溴-2,3-二氢苯并呋喃
概述
描述
6-Bromo-2,3-dihydrobenzofuran is a compound that belongs to the class of heterocyclic aromatic compounds. It is a colorless solid with a molecular weight of 214.06 g/mol and a melting point of 88-90°C. 6-Bromo-2,3-dihydrobenzofuran is a versatile molecule that has a range of applications in the laboratory. It is used in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
科学研究应用
6-溴-2,3-二氢苯并呋喃应用的全面分析
6-溴-2,3-二氢苯并呋喃是一种苯并呋喃衍生物,苯并呋喃类化合物以其多样的生物活性而闻名,在科学研究的各个领域都有潜在的应用。以下是这种化合物六种独特应用的详细分析,每种应用都有专门的部分进行阐述。
抗癌研究:苯并呋喃衍生物已被发现具有显著的抗癌活性。 6-溴-2,3-二氢苯并呋喃中溴原子的存在可能通过促进进一步的化学修饰来增强其活性 . 研究表明,一些苯并呋喃化合物对各种癌细胞系具有抑制作用,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌 . 这种化合物抑制细胞生长的能力使其成为开发新型抗癌疗法的有希望的候选者。
抗菌剂: 苯并呋喃类化合物的结构特征,包括 6-溴-2,3-二氢苯并呋喃,使其成为开发抗菌剂的合适候选者 . 这些化合物已被发现对多种微生物疾病有效,它们在生物活性方面的多功能性使人们有可能创造出新的药物来对抗抗生素耐药性。
复杂苯并呋喃体系的合成:6-溴-2,3-二氢苯并呋喃是合成更复杂苯并呋喃体系的先驱。 溴原子允许进行传统的过渡金属催化的偶联反应,从而能够构建各种多环苯并呋喃化合物 . 这种方法在开发新材料和药物方面特别有用。
药物先导化合物: 苯并呋喃衍生物因其强大的生物活性而被认为是潜在的天然药物先导化合物 . 6-溴-2,3-二氢苯并呋喃具有独特的结构,可以作为合成靶向特定疾病的药物的起点。
丙型肝炎治疗:最近的发现突出了苯并呋喃类化合物在治疗丙型肝炎方面的潜力。 一种新型的大环苯并呋喃化合物显示出抗丙型肝炎病毒活性,表明 6-溴-2,3-二氢苯并呋喃也可以探索其对该病毒的疗效 .
抗氧化特性:苯并呋喃衍生物以其抗氧化特性而闻名。 这些化合物可以清除自由基,并保护细胞免受氧化应激,氧化应激是许多慢性疾病的诱因 . 对 6-溴-2,3-二氢苯并呋喃的研究可能会发现用于治疗用途的新型抗氧化剂。
安全和危害
未来方向
Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .
作用机制
Target of Action
The primary target of 6-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) over the first bromodomain (BD1) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
6-Bromo-2,3-dihydrobenzofuran interacts with the BET family by inhibiting the second bromodomain (BD2) with a 1000-fold selectivity over the first bromodomain (BD1) . This selective inhibition allows for the potential to treat a range of diseases while potentially reducing the dose-limiting clinical findings linked to pan-BET inhibition .
Pharmacokinetics
The compound has been optimized to improve its pharmacokinetic properties. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 6-Bromo-2,3-dihydrobenzofuran’s action are likely related to its inhibition of the BET family proteins. By selectively inhibiting BD2, it could potentially modulate gene expression in a way that is beneficial for treating certain diseases .
生化分析
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDYZMUCSEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460146 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189035-22-1 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

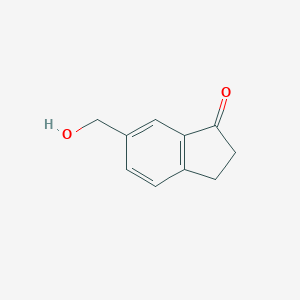
![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)
![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)
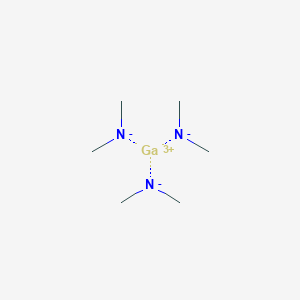
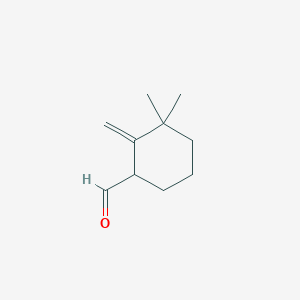
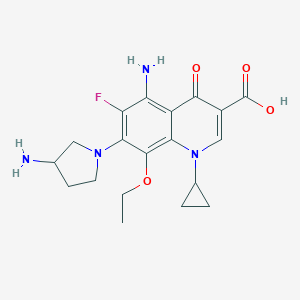
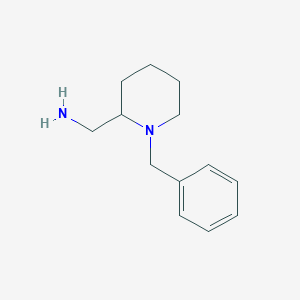
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)

